Methyl 2-methyl-1H-pyrrole-3-carboxylate
Overview
Description
Methyl 2-methyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound belonging to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
Mechanism of Action
Target of Action
The primary targets of Methyl 2-methyl-1H-pyrrole-3-carboxylate are currently unknown. This compound is a derivative of pyrrole, a heterocyclic aromatic organic compound . Pyrrole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Pyrrole derivatives are known to interact with their targets through various mechanisms, including binding to receptors and modulating their activity . The specific interactions and resulting changes caused by this compound would depend on its specific targets.
Biochemical Pathways
Given the broad range of biological activities exhibited by pyrrole derivatives , it is likely that this compound could influence multiple biochemical pathways and their downstream effects.
Pharmacokinetics
It is soluble in water , which could potentially enhance its bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the diverse biological activities of pyrrole derivatives , this compound could potentially exert a wide range of effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it should be stored under an inert atmosphere at room temperature to maintain its stability. Additionally, its action and efficacy could be influenced by factors such as pH, temperature, and the presence of other molecules in its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-methyl-1H-pyrrole-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of pyrrole with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, resulting in the formation of the desired ester.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or copper may be employed to facilitate the reaction, and the use of microwave-assisted synthesis can further optimize reaction times and conditions .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products Formed:
Oxidation: Pyrrole-3-carboxylic acid derivatives.
Reduction: Pyrrole-3-methanol derivatives.
Substitution: Halogenated pyrrole derivatives.
Scientific Research Applications
Methyl 2-methyl-1H-pyrrole-3-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Comparison with Similar Compounds
- Methyl 1-methylpyrrole-2-carboxylate
- Methyl pyrrole-3-carboxylate
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
Comparison: Methyl 2-methyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological propertiesThe presence of the ester group at the 3-position also differentiates it from other pyrrole derivatives, influencing its solubility and interaction with other molecules .
Properties
IUPAC Name |
methyl 2-methyl-1H-pyrrole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-6(3-4-8-5)7(9)10-2/h3-4,8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRHFSNTJHVMMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30490935 | |
Record name | Methyl 2-methyl-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30490935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3168-85-2 | |
Record name | Methyl 2-methyl-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30490935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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